(S)-cyclopentyl(3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclopentyl(3-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a methanol moiety, which is further substituted with a 3-fluorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorophenyl groups, are often involved in interactions with various receptors in the body .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can influence the activity of the compound .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of a fluorine atom can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Fluorinated compounds can have a wide range of effects depending on their specific targets .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The fluorine atom in the compound can enhance its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-cyclopentyl(3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of (3-fluorophenyl)cyclopentyl ketone using chiral catalysts or reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents like halogens or nitric acid.
Major Products:
Oxidation: Formation of (3-fluorophenyl)cyclopentyl ketone or aldehyde.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
(S)-Cyclopentyl(3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
®-Cyclopentyl(3-fluorophenyl)methanol: The enantiomer of the compound, with different stereochemistry.
(S)-Cyclopentyl(4-fluorophenyl)methanol: A similar compound with the fluorine atom at a different position on the phenyl ring.
(S)-Cyclopentyl(3-chlorophenyl)methanol: A compound with a chlorine atom instead of fluorine.
Uniqueness: (S)-Cyclopentyl(3-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of the fluorine atom at the 3-position of the phenyl ring
Properties
IUPAC Name |
(S)-cyclopentyl-(3-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHONVUEUPTHT-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.